Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-
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Overview
Description
4-(Methoxycarbonylamino)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a methoxycarbonylamino group attached to a benzene ring, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonylamino)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the reaction of benzenesulfonic acid with methoxycarbonylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of 4-(methoxycarbonylamino)benzenesulfonic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonylamino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Methoxycarbonylamino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonylamino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group is highly reactive and can form strong interactions with various substrates. This reactivity is exploited in catalytic processes and chemical transformations. The methoxycarbonylamino group also contributes to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid without the methoxycarbonylamino group.
4-(Methoxycarbonyl)benzeneboronic acid: A related compound with a boronic acid group instead of a sulfonic acid group.
Uniqueness
4-(Methoxycarbonylamino)benzenesulfonic acid is unique due to the presence of both the methoxycarbonylamino and sulfonic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
60007-73-0 |
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Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
4-(methoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(10)9-6-2-4-7(5-3-6)15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
VHSSKAWCKFVNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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